molecular formula C21H22N4O2 B6555990 1-(3-methoxyquinoxalin-2-yl)-N-phenylpiperidine-4-carboxamide CAS No. 1040632-92-5

1-(3-methoxyquinoxalin-2-yl)-N-phenylpiperidine-4-carboxamide

Cat. No.: B6555990
CAS No.: 1040632-92-5
M. Wt: 362.4 g/mol
InChI Key: YIGLROJTKZKLGV-UHFFFAOYSA-N
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Description

1-(3-Methoxyquinoxalin-2-yl)-N-phenylpiperidine-4-carboxamide is a synthetic compound designed for research applications, featuring a hybrid structure that incorporates both a quinoxaline and a phenylpiperidine carboxamide moiety. The quinoxaline scaffold, particularly when substituted with methoxy groups, is a structure of high interest in medicinal chemistry due to its diverse biological potential. Scientific literature indicates that quinoxaline derivatives demonstrate a wide range of bioactivities, including antibacterial, antitumor, antifungal, and antiparasitic effects . The specific 3-methoxyquinoxalin-2-yl group in this compound may be of value for researchers investigating the structure-activity relationships of this privileged heterocycle. Concurrently, the N-phenylpiperidine-4-carboxamide component is a recognized pharmacophore in central nervous system (CNS) drug discovery. Analogs based on the 4-phenylpiperidine structure are known to possess morphine-like activity and other significant CNS effects . Recent research campaigns have explored similar 4-hydroxy-N-phenylpiperidine-1-carboxamide derivatives as novel, potent, and selective μ-opioid receptor (MOR) agonists for analgesia , while other 4-phenylpiperidine-2-carboxamide analogues have been developed as positive allosteric modulators for serotonin receptors . The integration of these two distinct chemical features makes 1-(3-methoxyquinoxalin-2-yl)-N-phenylpiperidine-4-carboxamide a compelling candidate for researchers in chemical biology and drug discovery. It is suited for investigations into novel ligand-receptor interactions, the development of biased agonists for G-protein coupled receptors (GPCRs), and the exploration of new chemical entities for potential application in areas such as pain management, neuropsychiatric disorders, and infectious diseases. This product is intended for laboratory research by qualified scientists.

Properties

IUPAC Name

1-(3-methoxyquinoxalin-2-yl)-N-phenylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-27-21-19(23-17-9-5-6-10-18(17)24-21)25-13-11-15(12-14-25)20(26)22-16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGLROJTKZKLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2N=C1N3CCC(CC3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with Ethyl 2-Oxoacetate

A representative procedure involves refluxing 4-methoxybenzene-1,2-diamine with ethyl 2-oxoacetate in ethanol/toluene (1:1 v/v), yielding a mixture of 6- and 7-methoxyquinoxalin-2(1H)-one isomers (42% yield). The regioselectivity is influenced by electronic effects, with the methoxy group directing cyclization. Crystallization from ethanol enriches the desired 3-methoxy isomer, though chromatographic separation is often required for purity.

Key Reaction Parameters

ParameterValue
SolventEthanol/Toluene (1:1)
TemperatureReflux (~80°C)
Reaction Time2 hours
Yield42%

Chlorination to 2-Chloro-3-methoxyquinoxaline

The quinoxalin-2-one intermediate is treated with phosphorus oxychloride (POCl₃) under reflux to introduce a chlorine atom at position 2. This step proceeds in 85–90% yield, producing 2-chloro-3-methoxyquinoxaline. Excess POCl₃ ensures complete conversion, while quenching with ice-water followed by neutralization with Na₂CO₃ minimizes side reactions.

Synthesis of N-Phenylpiperidine-4-carboxamide

The piperidine-4-carboxamide fragment is synthesized via amidation of piperidine-4-carboxylic acid or its activated derivatives.

Carboxylic Acid Activation and Coupling

Piperidine-4-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with aniline in the presence of a base (e.g., triethylamine) affords N-phenylpiperidine-4-carboxamide in 70–75% yield. Alternative methods employ coupling reagents such as HATU or EDCI, which improve yields to 80–85% under milder conditions.

Optimized Coupling Conditions

ReagentSolventTemperatureYield
HATU/DIPEADMF45°C84%
EDCI/DMAPCH₂Cl₂RT78%

Coupling of Quinoxaline and Piperidine Fragments

The final step involves nucleophilic aromatic substitution (SNAr) between 2-chloro-3-methoxyquinoxaline and the piperidine-4-carboxamide.

SNAr Reaction Optimization

The chlorine at position 2 of the quinoxaline is displaced by the piperidine’s secondary amine. This reaction proceeds in DMF or DMSO at 80–100°C, with K₂CO₃ or Cs₂CO₃ as base. Yields range from 65% to 74%, depending on the steric and electronic environment. Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes with comparable yields.

Representative Procedure
2-Chloro-3-methoxyquinoxaline (1.0 equiv), N-phenylpiperidine-4-carboxamide (1.2 equiv), and Cs₂CO₃ (2.0 equiv) are heated in DMF at 90°C for 12 hours. Purification by silica gel chromatography (ethyl acetate/hexanes) affords the title compound in 68% yield.

Analytical Characterization

Critical data for structural confirmation include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.63 (s, 1H, quinoxaline-H), 7.97–7.41 (m, aromatic-H), 3.96 (s, 3H, OCH₃), 3.20–2.80 (m, piperidine-H).

  • LC-MS : m/z 377.1 [M+H]⁺.

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

  • Regioselectivity in Quinoxaline Formation : Isomer separation is achieved via fractional crystallization or preparative HPLC.

  • Amide Coupling Efficiency : Use of HATU over EDCI reduces racemization and improves yields.

  • SNAr Reactivity : Electron-withdrawing groups on the quinoxaline enhance reaction rates, but excess base may lead to decomposition.

Scalability and Industrial Considerations

Kilogram-scale production employs continuous flow reactors for the cyclocondensation and SNAr steps, improving heat transfer and reproducibility. Solvent recovery systems (e.g., toluene distillation) reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyquinoxalin-2-yl)-N-phenylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoxaline N-oxides, while reduction reactions may produce reduced quinoxaline derivatives .

Mechanism of Action

The mechanism of action of 1-(3-methoxyquinoxalin-2-yl)-N-phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their molecular properties, and reported biological activities:

Compound Name Molecular Weight Key Substituents Biological Activity Reference
1-(3-Methoxyquinoxalin-2-yl)-N-phenylpiperidine-4-carboxamide ~397 (estimated) 3-Methoxyquinoxalin-2-yl, N-phenyl Potential CNS modulation (inferred)
(4-Benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone (6g) Benzylpiperazine, methoxyquinoxaline Anxiolytic (5-HT3 receptor antagonist) in mice
1-(3-Cyanoquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide 400.5 3-Cyanoquinolin-4-yl, 4-ethoxyphenyl Not reported
N-(4-Phenylbutan-2-yl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide 388.5 Quinoxalin-2-yl, 4-phenylbutan-2-yl Not reported
1-(3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2-(trifluoromethyl)phenyl)piperidine-4-carboxamide 410.4 Pyrazole-carbonyl, trifluoromethylphenyl Not reported
Key Observations:
  • Substituent Impact: The 3-methoxyquinoxalin-2-yl group in the target compound differentiates it from analogs with quinoline (e.g., 3-cyanoquinolin-4-yl in ) or pyrazole (e.g., ) moieties. Quinoxaline derivatives are associated with GABAA receptor modulation, while quinoline-based compounds may exhibit distinct receptor affinities . The N-phenylcarboxamide group is shared with compound 2aw (), which features a dichlorobiphenyl substituent.
  • The target compound’s piperidine core (vs. piperazine in 6g) may alter metabolic stability or receptor selectivity .

Pharmacokinetic and Physicochemical Properties

  • Solubility : The methoxy group in the target compound may improve aqueous solubility compared to chlorinated analogs (e.g., 2aw in ) or trifluoromethyl-substituted derivatives (e.g., ).

Biological Activity

1-(3-Methoxyquinoxalin-2-yl)-N-phenylpiperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the synthesis, characterization, and biological evaluation of this compound, highlighting its mechanisms of action and efficacy based on diverse research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C22H21F3N4O2
Molecular Weight 430.4 g/mol
IUPAC Name 1-(3-methoxyquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
InChI Key UUSPNTCLHWIPGK-UHFFFAOYSA-N

Synthesis

The synthesis of 1-(3-methoxyquinoxalin-2-yl)-N-phenylpiperidine-4-carboxamide typically involves multi-step organic reactions, including:

  • Formation of the Quinoxaline Ring : Utilizing o-phenylenediamine and a suitable dicarbonyl compound.
  • Methoxylation : Reacting the quinoxaline derivative with methanol and an acid catalyst.
  • Piperidine Ring Formation : Introducing the piperidine ring through nucleophilic substitution.
  • Carboxamide Formation : Completing the structure via amidation with appropriate acids.

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit potent anticancer properties. A study demonstrated that compounds similar to 1-(3-methoxyquinoxalin-2-yl)-N-phenylpiperidine-4-carboxamide showed significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The IC50 values for these compounds were notably lower than those for doxorubicin, a standard chemotherapy drug.

Compound IDCell LineIC50 (µg/mL)Activity Level
5aMCF70.01Highly Active
5bNCI-H4600.06Highly Active
11SF-2681.18Moderately Active

These results suggest that the compound has a selective cytotoxic effect on cancer cells while being non-cytotoxic to normal cells (IC50 > 100 µg/mL) .

Antimicrobial Activity

The antimicrobial potential of this class of compounds has also been investigated. In vitro studies assessed their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainInhibition Zone (mm)Reference Drug
Bacillus subtilis15Ampicillin
Staphylococcus aureus18Gentamicin
Escherichia coli14Ampicillin

These findings indicate that the compound can inhibit bacterial growth effectively, suggesting its potential as an antimicrobial agent .

The biological activity of 1-(3-methoxyquinoxalin-2-yl)-N-phenylpiperidine-4-carboxamide is attributed to its interaction with specific molecular targets:

  • DNA Intercalation : The quinoxaline moiety allows the compound to intercalate with DNA, disrupting replication processes in cancer cells.
  • Protein Interaction : The piperidine ring may interact with protein active sites, influencing various biochemical pathways related to cell proliferation and survival.

Case Studies

Several case studies have highlighted the efficacy of quinoxaline derivatives in treating cancer and infections:

  • Case Study on Anticancer Efficacy : A study involving a series of synthesized quinoxaline derivatives revealed that certain compounds exhibited IC50 values significantly lower than doxorubicin against multiple cancer cell lines, indicating their potential as alternative therapeutic agents.
  • Case Study on Antimicrobial Properties : Another investigation into the antimicrobial activity of these compounds showed promising results against resistant bacterial strains, suggesting their utility in treating infections where conventional antibiotics fail.

Q & A

Basic Research Questions

Q. How can the structure and purity of 1-(3-methoxyquinoxalin-2-yl)-N-phenylpiperidine-4-carboxamide be confirmed during synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Assign peaks for protons in the quinoxaline (aromatic region, δ 7.5–9.0 ppm), piperidine (δ 1.5–3.0 ppm), and methoxy groups (δ ~3.8 ppm). 1H-NMR^{1}\text{H-NMR} integration ratios validate stoichiometry .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+) matching the theoretical molecular weight (C21_{21}H21_{21}N4_4O2_2, calc. 377.16 g/mol). Fragmentation patterns identify key substructures like the quinoxaline core .
  • HPLC-PDA : Purity >95% is ensured using reverse-phase chromatography (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Q. What synthetic routes are recommended for preparing this compound, and how are intermediates characterized?

  • Methodological Answer :

  • Step 1 : Synthesize the quinoxaline core via condensation of o-phenylenediamine with glyoxal under acidic conditions (H2_2SO4_4, 60°C, 6 hrs) .
  • Step 2 : Introduce the methoxy group via nucleophilic substitution (K2_2CO3_3, DMF, 80°C) using methyl iodide .
  • Step 3 : Couple the piperidine-4-carboxamide moiety via EDC/HOBt-mediated amidation (CH2_2Cl2_2, rt, 12 hrs). Monitor intermediates by TLC (silica gel, ethyl acetate/hexanes) .
  • Key Reagents : Potassium carbonate (base), palladium on carbon (hydrogenation), and triethylamine (scavenger) .

Q. What are the primary biological screening assays used to evaluate this compound’s activity?

  • Methodological Answer :

  • In Vitro Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination. Compare to controls like cisplatin .
  • Antimicrobial Testing : Broth microdilution (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases. IC50_{50} values are calculated using nonlinear regression .

Advanced Research Questions

Q. How can computational modeling optimize this compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to target proteins (e.g., PARP-1). Grid boxes centered on active sites (20 Å3^3) and Lamarckian genetic algorithms refine poses .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability (RMSD <2 Å) and ligand-protein hydrogen bonding (e.g., quinoxaline N-atoms with catalytic residues) .
  • QSAR Analysis : Derive predictive models using descriptors like logP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation (R2^2 >0.7) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., cell passage number, serum batch, incubation time) .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., demethylated quinoxaline derivatives) that may contribute to discrepancies .
  • Off-Target Screening : Broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions .

Q. How can the compound’s stability under physiological conditions be assessed?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation by HPLC at 0, 24, 48 hrs. Half-life >6 hrs indicates suitability for oral administration .
  • Thermal Stability : TGA/DSC analysis (5–10°C/min ramp) to determine decomposition temperature (>150°C preferred) .
  • Plasma Stability : Incubate with human plasma (37°C, 1 hr). Centrifuge and quantify parent compound via LC-MS. <20% degradation suggests metabolic resilience .

Q. What experimental designs improve SAR understanding for piperidine-quinoxaline hybrids?

  • Methodological Answer :

  • Scaffold Modifications : Synthesize analogs with varied substituents (e.g., -Cl, -CF3_3, -OCH3_3) on the phenyl ring. Test for cytotoxicity (Table 1) .
  • Piperidine Ring Alterations : Compare 4-carboxamide vs. 3-carboxamide regioisomers. Assess solubility (LogP via shake-flask) and membrane permeability (PAMPA) .
  • Data Correlation : Plot IC50_{50} vs. computational descriptors (e.g., cLogP, PSA) to identify trends. Use PCA for multivariate analysis .

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